molecular formula C9H5F3N2O2 B1202697 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 55687-31-5

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B1202697
CAS No.: 55687-31-5
M. Wt: 230.14 g/mol
InChI Key: BQNVOJRAHONGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of quinoxaline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Biological Activities

Research indicates that 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione exhibits a range of biological activities:

  • Neuroprotective Effects : Studies have demonstrated its potential in preventing neuronal loss associated with conditions such as stroke and neurodegenerative diseases like Alzheimer's disease. The compound acts as an antagonist at glycine receptors, which are implicated in excitotoxicity .
  • Antiviral Properties : Recent investigations have highlighted its efficacy against respiratory pathogens, suggesting that it may play a role in antiviral drug development .
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Case Study 1: Neuroprotection

A study investigated the effects of this compound on gerbil models subjected to ischemia-reperfusion injury. The results indicated that pre-treatment with the compound significantly reduced locomotor activity impairment post-injury compared to control groups. This suggests its potential application in neuroprotective therapies .

Case Study 2: Antiviral Efficacy

In another study focusing on respiratory viral infections, researchers tested various quinoxaline derivatives, including this compound. The findings showed that the compound exhibited significant antiviral activity against specific strains of viruses, indicating its potential use as an antiviral agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionPrevents neuronal loss in ischemic conditions
AntiviralEffective against respiratory pathogens
AntimicrobialInhibits bacterial growth

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific quinoxaline ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a quinoxaline core with a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This modification allows for improved interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HepG22.3Induction of apoptosis via caspase activation
HCT-1161.9Modulation of Bcl-2 family proteins
MCF-72.0Activation of mitochondrial pathways

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic processes.
  • Signal Transduction Modulation : It influences intracellular signaling pathways related to cell proliferation and apoptosis.

The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating its interaction with intracellular targets.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

In another significant study focusing on anticancer effects, researchers synthesized various derivatives of quinoxaline compounds including this compound. They found that this compound exhibited potent antiproliferative activity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. The study highlighted its potential as an effective anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-substituted-1,4-dihydroquinoxaline-2,3-diones, and how can they be adapted for the trifluoromethyl derivative?

  • Methodological Answer : The synthesis of 6-substituted quinoxaline-diones typically involves condensation of benzene-1,2-diamine with oxalic acid derivatives under acidic conditions. For example, 1,4-dihydroquinoxaline-2,3-dione is synthesized by reacting benzene-1,2-diamine with oxalic acid in 10% HCl at 100°C for 2 hours . To introduce a trifluoromethyl group at the 6-position, electrophilic substitution or directed metallation strategies may be employed, leveraging the electron-withdrawing nature of the CF₃ group to direct regioselectivity. Modifications to reaction conditions (e.g., temperature, catalysts) should be validated via thin-layer chromatography (TLC) and NMR for purity and structural confirmation.

Q. How does the trifluoromethyl group influence the physicochemical properties of quinoxaline-2,3-diones?

  • Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability compared to methyl or nitro substituents. Computational tools (e.g., DFT calculations at the B3LYP/6-31G(d) level) can predict logP values and electronic effects on the quinoxaline core . Experimentally, compare melting points, solubility in polar/nonpolar solvents, and UV-Vis spectra with analogs like 6-methyl- or 6-nitro-derivatives to quantify substituent effects .

Q. What spectroscopic techniques are critical for characterizing 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons and CF₃-induced deshielding effects.
  • FT-IR : Confirm carbonyl (C=O) stretching frequencies (~1680–1700 cm⁻¹) and NH/OH groups.
  • Mass Spectrometry (ESI-TOF) : Verify molecular weight (e.g., expected [M+H]+ peak) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar quinoxaline-diones .

Advanced Research Questions

Q. How can this compound be used to study AMPA receptor binding dynamics?

  • Methodological Answer : Quinoxaline-2,3-diones are competitive AMPA receptor antagonists. To study binding:

  • Radioligand Displacement Assays : Use [³H]CNQX or [³H]DNQX to measure IC₅₀ values. Compare with analogs to assess CF₃’s impact on affinity .
  • Crystallography : Co-crystallize with the GluR2 ligand-binding domain (S1S2J) to resolve binding orientation and domain closure, as done for ANQX and DNQX .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GluA2 receptors can quantify inhibition potency .

Q. What experimental strategies address contradictions in pH-dependent receptor binding data for quinoxaline-diones?

  • Methodological Answer : Deprotonation of the dione moiety at physiological pH enhances receptor affinity. To resolve discrepancies:

  • pH Titration Studies : Measure binding affinity (e.g., via fluorescence polarization) across pH 6.0–8.0.
  • Computational pKa Prediction : Tools like MarvinSketch can model ionization states and correlate with experimental IC₅₀ shifts .
  • Mutagenesis : Replace residues in the receptor’s binding pocket (e.g., Glu705 in GluR2) to assess hydrogen-bonding contributions .

Q. How can photochemical activation be leveraged to study irreversible binding of modified quinoxaline-diones?

  • Methodological Answer : Inspired by ANQX’s azido-nitro group, design a trifluoromethyl analog with a photoactivatable moiety (e.g., aryl azide). Upon UV irradiation, the compound forms a reactive nitrene intermediate, covalently binding to proximal residues (e.g., Glu705 in GluR2). Validate via:

  • Mass Spectrometry : Detect +220 Da adducts in irradiated protein-ligand complexes .
  • Functional Assays : Compare pre- and post-irradiation receptor activity in neuronal cultures to confirm irreversible inhibition .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen derivatives against AMPAR LBD structures (PDB: 1FTJ) to prioritize synthetic targets.
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and water-mediated interactions.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC₅₀ data to refine substituent selection .

Q. Methodological Notes

  • Synthesis Optimization : Replace LiAlH4 with safer reducing agents (e.g., NaBH4) for scale-up, monitoring yields via HPLC .
  • Contradiction Management : If receptor binding data conflict, cross-validate using orthogonal techniques (e.g., SPR vs. ITC) and replicate under standardized buffer conditions .
  • Safety : The CF₃ group may introduce toxicity; assess via in vitro cytotoxicity assays (e.g., MTT in HEK293 cells) before in vivo studies .

Properties

IUPAC Name

6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVOJRAHONGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204206
Record name Lilly 72525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-31-5
Record name 1,4-Dihydro-6-(trifluoromethyl)-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilly 72525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055687315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilly 72525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LILLY-72525
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2J6F4YVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Trifluoromethyl-o-phenylenediamine (8.0 grams) was added to 80 ml. of ethyl oxalate and the resulting mixture was heated to reflux and refluxed for two hours. A precipitate formed during this period. The reaction mixture was then cooled to room temperature and filtered to separate the precipitate, m.p. 344°-346°C. (dec.) The product was identified as the expected 6-trifluoromethyl- 2(1H), 3(4H)-quinoxalinedione, by IR, TLC, NMR, and microanalysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.